Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
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Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of the nitro group, amide, and ester could make it reactive towards both nucleophilic and electrophilic reagents .Scientific Research Applications
Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, similar to the nitrobenzamido moiety in the compound of interest, has been identified as a valuable carboxyl-group protecting agent in peptide synthesis. It offers advantages over other groups like the 2-methylthioethyl for its selective removal after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).
Cyclization Reactions
In the field of synthetic organic chemistry, derivatives similar to Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate have been studied for their ability to undergo fast intramolecular cyclization in trifluoromethanesulfonic acid, leading to the formation of cyclic orthothioesters of various complex structures (Coustard, 2001).
Physicochemical Properties and Complex Formation
Research has explored the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. Complexes with metals such as Cu(II), Co(II), and Ni(II) have been prepared and isolated, providing insight into potential applications in coordination chemistry and materials science (Chekanova et al., 2014).
Corrosion Inhibition
Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a compound with structural similarities, has been evaluated as a corrosion inhibitor for mild steel, highlighting the potential industrial applications of these types of molecules in protecting metals against corrosion. This research demonstrates a novel application area that could extend to related compounds (Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 5-methyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-3-28-21(25)18-17(14-8-5-4-6-9-14)13(2)29-20(18)22-19(24)15-10-7-11-16(12-15)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJCBJFVOGAVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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